

# An In-depth Technical Guide to (Z)-1-bromo-3-hexene

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## Compound of Interest

Compound Name: 1-Bromo-3-hexene

Cat. No.: B3287276

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This guide provides comprehensive structural and technical information about (Z)-**1-bromo-3-hexene**, tailored for researchers, scientists, and professionals in drug development.

## Chemical Identity and Physical Properties

(Z)-**1-bromo-3-hexene** is an organobromine compound and a useful intermediate in organic synthesis.<sup>[1]</sup> Its key identifiers and physical properties are summarized in the table below.

Property	Value
IUPAC Name	(Z)-1-bromohex-3-ene
Synonyms	cis-1-Bromo-3-hexene, (3Z)-1-Bromo-3-hexene
CAS Number	5009-31-4
Molecular Formula	C <sub>6</sub> H <sub>11</sub> Br
Molecular Weight	163.06 g/mol
Appearance	Colorless to light yellow liquid
Boiling Point	149-151 °C
Density	1.213 g/cm <sup>3</sup>
Refractive Index	1.4715 (at 20 °C)
InChI	InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h3-4H,2,5-6H2,1H3/b4-3-
SMILES	CC/C=C\CCBr

## Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for (Z)-**1-bromo-3-hexene**.

### <sup>1</sup>H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~5.5	m	H-3, H-4
~3.4	t	H-1 (CH <sub>2</sub> Br)
~2.7	q	H-2 (allylic CH <sub>2</sub> )
~2.1	quintet	H-5 (allylic CH <sub>2</sub> )
~1.0	t	H-6 (CH <sub>3</sub> )

## <sup>13</sup>C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
~135	C-4
~125	C-3
~33	C-1 (CH <sub>2</sub> Br)
~30	C-2 (allylic CH <sub>2</sub> )
~20	C-5 (allylic CH <sub>2</sub> )
~14	C-6 (CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Assignment
~3010	=C-H stretch
~2965, 2875	C-H stretch (sp <sup>3</sup> )
~1655	C=C stretch (cis)
~720	=C-H bend (cis)
~640	C-Br stretch

## Mass Spectrometry

The mass spectrum of (Z)-1-bromo-3-hexene will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks ([M]<sup>+</sup> and [M+2]<sup>+</sup>) of nearly equal intensity.

m/z	Assignment
162/164	Molecular ion ([M] <sup>+</sup> , [M+2] <sup>+</sup> )
83	Loss of Br radical ([M-Br] <sup>+</sup> )
41	Allyl cation ([C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> ) - often the base peak

## Synthesis

A common method for the synthesis of (Z)-**1-bromo-3-hexene** is the bromination of (Z)-3-hexen-1-ol using phosphorus tribromide ( $\text{PBr}_3$ ). This reaction proceeds with an inversion of configuration.

### Experimental Protocol: Synthesis from (Z)-3-hexen-1-ol

Materials:

- (Z)-3-hexen-1-ol
- Phosphorus tribromide ( $\text{PBr}_3$ )
- Anhydrous diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- (Z)-3-hexen-1-ol is dissolved in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.
- Phosphorus tribromide is added dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.
- The reaction is quenched by the slow addition of water, followed by a saturated solution of sodium bicarbonate to neutralize the excess acid.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

- The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield (Z)-**1-bromo-3-hexene**.

Synthesis workflow for (Z)-**1-bromo-3-hexene**.

## Reactivity and Applications

(Z)-**1-bromo-3-hexene** is a valuable building block in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. It can undergo a variety of transformations, making it useful in the synthesis of more complex molecules, including pharmaceuticals and natural products.

## Cross-Coupling Reactions

One of the most significant applications of (Z)-**1-bromo-3-hexene** is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the bromine atom is substituted with a new carbon-carbon bond, allowing for the construction of larger molecular frameworks.

Key components of a Suzuki-Miyaura cross-coupling reaction.

## Grignard Reagent Formation

(Z)-**1-bromo-3-hexene** can be used to prepare the corresponding Grignard reagent, (Z)-hex-3-en-1-ylmagnesium bromide, by reacting it with magnesium metal. This Grignard reagent is a potent nucleophile and can be used to form new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, and esters.

## Safety Information

(Z)-**1-bromo-3-hexene** is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

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## References

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